molecular formula C16H15N3O2 B12178742 2-(5-methoxy-1H-indol-1-yl)-N-(pyridin-3-yl)acetamide

2-(5-methoxy-1H-indol-1-yl)-N-(pyridin-3-yl)acetamide

Cat. No.: B12178742
M. Wt: 281.31 g/mol
InChI Key: ZDOQYPGOMJNJAS-UHFFFAOYSA-N
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Description

2-(5-methoxy-1H-indol-1-yl)-N-(pyridin-3-yl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a methoxy group attached to the indole ring and an acetamide group linked to a pyridine ring. It is of interest in various fields of scientific research due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-methoxy-1H-indol-1-yl)-N-(pyridin-3-yl)acetamide typically involves the following steps:

    Formation of 5-methoxyindole: The starting material, 5-methoxyindole, can be synthesized by methylation of indole using methanol and a suitable catalyst.

    Acylation Reaction: The 5-methoxyindole undergoes an acylation reaction with chloroacetyl chloride in the presence of a base such as triethylamine to form 2-(5-methoxy-1H-indol-1-yl)acetyl chloride.

    Amidation Reaction: The 2-(5-methoxy-1H-indol-1-yl)acetyl chloride is then reacted with 3-aminopyridine in the presence of a base to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(5-methoxy-1H-indol-1-yl)-N-(pyridin-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The acetamide group can be reduced to an amine.

    Substitution: The indole and pyridine rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Halogenating agents, nucleophiles, or electrophiles can be used depending on the desired substitution.

Major Products

    Oxidation: Formation of 2-(5-hydroxy-1H-indol-1-yl)-N-(pyridin-3-yl)acetamide.

    Reduction: Formation of 2-(5-methoxy-1H-indol-1-yl)-N-(pyridin-3-yl)ethylamine.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(5-methoxy-1H-indol-1-yl)-N-(pyridin-3-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(5-methoxy-1H-indol-1-yl)-N-(pyridin-3-yl)acetamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors on cell surfaces, leading to modulation of cellular signaling pathways.

    DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression and replication.

Comparison with Similar Compounds

Similar Compounds

    2-(5-hydroxy-1H-indol-1-yl)-N-(pyridin-3-yl)acetamide: Similar structure with a hydroxyl group instead of a methoxy group.

    2-(5-methoxy-1H-indol-1-yl)-N-(pyridin-3-yl)ethylamine: Similar structure with an ethylamine group instead of an acetamide group.

Uniqueness

2-(5-methoxy-1H-indol-1-yl)-N-(pyridin-3-yl)acetamide is unique due to the presence of both the methoxy group and the acetamide linkage, which confer specific chemical and biological properties

Properties

Molecular Formula

C16H15N3O2

Molecular Weight

281.31 g/mol

IUPAC Name

2-(5-methoxyindol-1-yl)-N-pyridin-3-ylacetamide

InChI

InChI=1S/C16H15N3O2/c1-21-14-4-5-15-12(9-14)6-8-19(15)11-16(20)18-13-3-2-7-17-10-13/h2-10H,11H2,1H3,(H,18,20)

InChI Key

ZDOQYPGOMJNJAS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N(C=C2)CC(=O)NC3=CN=CC=C3

Origin of Product

United States

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